molecular formula C20H20N2O3 B11313462 2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11313462
M. Wt: 336.4 g/mol
InChI Key: KBBUCFARRDMANT-UHFFFAOYSA-N
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Description

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides. This compound is characterized by the presence of a phenoxy group attached to an acetamide moiety, which is further substituted with an 8-propoxyquinolin-5-yl group. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide typically involves a multi-step process. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled to form the final product. The key steps include:

    Preparation of 8-propoxyquinoline: This can be achieved by reacting 8-hydroxyquinoline with propyl bromide in the presence of a base such as potassium carbonate.

    Formation of 2-phenoxyacetamide: This involves the reaction of phenol with chloroacetic acid in the presence of a base like sodium hydroxide to form phenoxyacetic acid, which is then converted to its acyl chloride derivative using thionyl chloride. The acyl chloride is then reacted with ammonia to form 2-phenoxyacetamide.

    Coupling Reaction: The final step involves the coupling of 8-propoxyquinoline with 2-phenoxyacetamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes controlling parameters such as temperature, reaction time, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of alkylated phenoxyacetamide derivatives.

Scientific Research Applications

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its pharmacological properties.

    Biology: The compound is used in biological assays to study its effects on various biological pathways.

    Medicine: Research is conducted to explore its potential use in treating diseases such as cancer and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various signaling pathways, resulting in the observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    2-phenoxyacetamide: Lacks the quinoline moiety and has different biological activities.

    8-propoxyquinoline: Lacks the phenoxyacetamide moiety and has distinct pharmacological properties.

    N-(quinolin-5-yl)acetamide: Similar structure but without the propoxy group, leading to different biological effects.

Uniqueness

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the presence of both the phenoxyacetamide and quinoline moieties, which contribute to its distinct pharmacological profile. The combination of these functional groups allows for a broader range of biological activities compared to its individual components.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-phenoxy-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H20N2O3/c1-2-13-24-18-11-10-17(16-9-6-12-21-20(16)18)22-19(23)14-25-15-7-4-3-5-8-15/h3-12H,2,13-14H2,1H3,(H,22,23)

InChI Key

KBBUCFARRDMANT-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3)C=CC=N2

Origin of Product

United States

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